Octanoylpolymyxin B
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Overview
Description
Octanoylpolymyxin B is a derivative of polymyxin B, a cationic lipopeptide antibiotic. Polymyxins are considered last-resort antibiotics due to their potent bactericidal effects against Gram-negative bacteria. This compound is characterized by the addition of an octanoyl group, which enhances its antibacterial properties and reduces toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoylpolymyxin B involves the acylation of polymyxin B with octanoic acid. The reaction typically occurs under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of polymyxin B and the carboxyl group of octanoic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octanoylpolymyxin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Octanoylpolymyxin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of lipopeptide antibiotics.
Biology: Investigated for its interactions with bacterial membranes and its role in disrupting biofilms.
Medicine: Explored as a potential therapeutic agent for treating infections caused by multi-drug resistant Gram-negative bacteria.
Industry: Utilized in the development of novel antibacterial coatings and materials
Mechanism of Action
Octanoylpolymyxin B exerts its antibacterial effects by interacting with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound is taken up via the “self-promoted uptake” pathway, which enhances its bactericidal activity .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: The parent compound with similar antibacterial properties but higher toxicity.
Polymyxin E (Colistin): Another polymyxin with comparable activity but different pharmacokinetic properties.
Polymyxin B3: A closely related derivative with slight structural variations
Uniqueness
Octanoylpolymyxin B is unique due to the addition of the octanoyl group, which enhances its antibacterial activity and reduces toxicity compared to its parent compound, polymyxin B. This modification makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYEKLWXWDOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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